molecular formula C7H14ClF2NO B6221680 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride CAS No. 2758004-56-5

2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride

Cat. No.: B6221680
CAS No.: 2758004-56-5
M. Wt: 201.64 g/mol
InChI Key: XIMOZCLUEYYGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride is a chemical compound with a unique structure that includes a difluorocyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride typically involves the reaction of a suitable precursor with difluorocyclobutyl intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol
  • 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol

Comparison: Compared to similar compounds, 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol hydrochloride involves the reaction of 3,3-difluorocyclobutanone with ethylene oxide to form 3,3-difluorocyclobutanone ethylene ketal, which is then reacted with ammonia to form 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.", "Starting Materials": [ "3,3-difluorocyclobutanone", "ethylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "3,3-difluorocyclobutanone is reacted with ethylene oxide in the presence of a Lewis acid catalyst to form 3,3-difluorocyclobutanone ethylene ketal.", "The ketal is then reacted with ammonia in the presence of a base catalyst to form 2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol.", "Finally, hydrochloric acid is added to the amine to form the hydrochloride salt." ] }

CAS No.

2758004-56-5

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

2-amino-3-(3,3-difluorocyclobutyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9)2-5(3-7)1-6(10)4-11;/h5-6,11H,1-4,10H2;1H

InChI Key

XIMOZCLUEYYGJP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CC(CO)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.